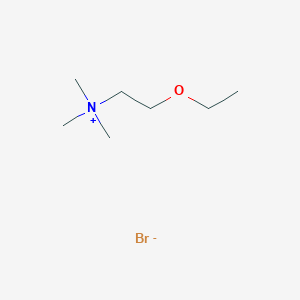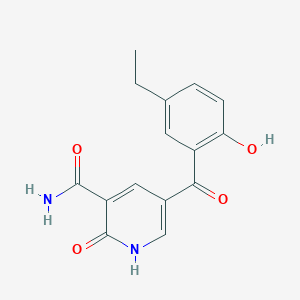
7-Bromo-2-chloroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-chloroquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C10H5BrClNO2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinoline-3-carboxylic acid typically involves the halogenation of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, where 2-chloroquinoline is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position. Subsequent bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (III) bromide (FeBr3) yields the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing reaction parameters and scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives or reduced to yield different quinoline analogs.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base like triethylamine (TEA) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Applications De Recherche Scientifique
7-Bromo-2-chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antimicrobial and anticancer drugs.
Industry: The compound is utilized in the production of dyes, pigments, and advanced materials
Mécanisme D'action
The mechanism of action of 7-Bromo-2-chloroquinoline-3-carboxylic acid is primarily based on its ability to interact with biological targets through halogen bonding and π-π interactions. The bromine and chlorine atoms enhance the compound’s electrophilicity, allowing it to form stable complexes with enzymes and receptors. This interaction can inhibit or modulate the activity of specific proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Chloroquinoline-3-carboxylic acid
- 7-Bromoquinoline-3-carboxylic acid
- 2,7-Dichloroquinoline-3-carboxylic acid
Comparison: Compared to its analogs, 7-Bromo-2-chloroquinoline-3-carboxylic acid exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery. The compound’s distinct electronic properties make it a valuable tool in various chemical transformations and biological studies .
Propriétés
Formule moléculaire |
C10H5BrClNO2 |
|---|---|
Poids moléculaire |
286.51 g/mol |
Nom IUPAC |
7-bromo-2-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-2-1-5-3-7(10(14)15)9(12)13-8(5)4-6/h1-4H,(H,14,15) |
Clé InChI |
IJXMHDBDCOYONF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357254.png)
![6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357257.png)

![Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate](/img/structure/B13357281.png)
![6-(1-Naphthylmethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357288.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B13357298.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)

![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)
![N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B13357324.png)
![6-(4-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357327.png)



